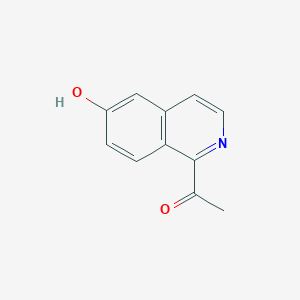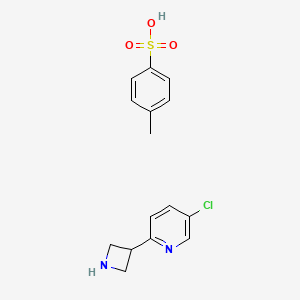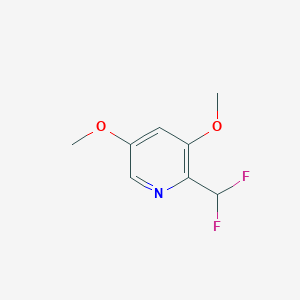
2-(Difluoromethyl)-3,5-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-3,5-dimethoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 3,5-dimethoxypyridine using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3,5-dimethoxypyridine may involve large-scale difluoromethylation processes using efficient and cost-effective reagents and catalysts. The development of metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes has streamlined the production of this compound .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-3,5-dimethoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
科学研究应用
2-(Difluoromethyl)-3,5-dimethoxypyridine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(Difluoromethyl)-3,5-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to bind to biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)-3,5-dimethoxypyridine
- 2-(Monofluoromethyl)-3,5-dimethoxypyridine
- 2-(Difluoromethyl)-4-methoxypyridine
Uniqueness
2-(Difluoromethyl)-3,5-dimethoxypyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability, solubility, and lipophilicity, making it a valuable compound in various applications .
属性
分子式 |
C8H9F2NO2 |
|---|---|
分子量 |
189.16 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-3,5-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-5-3-6(13-2)7(8(9)10)11-4-5/h3-4,8H,1-2H3 |
InChI 键 |
USWMTIGGNPMPRT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(N=C1)C(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


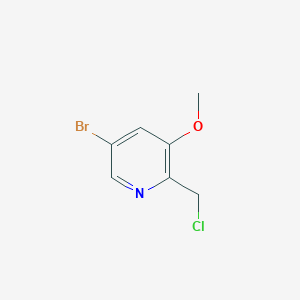

![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)
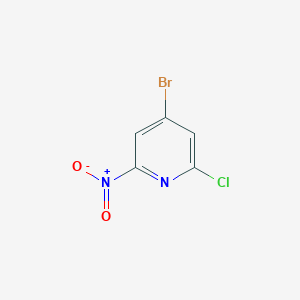

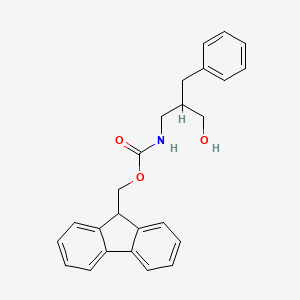

![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
![2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B15221440.png)
![2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
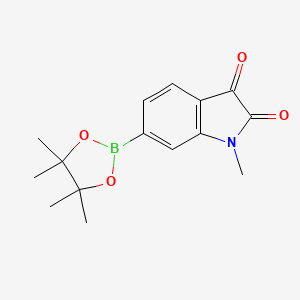
![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
